(4-formylphenyl) 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-formylphenyl) 2,2-dimethylpropanoate typically involves the esterification of 4-hydroxybenzaldehyde with pivalic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-formylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pivaloyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 4-(Pivaloyloxy)benzoic acid.
Reduction: 4-(Pivaloyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
(4-formylphenyl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-formylphenyl) 2,2-dimethylpropanoate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pivaloyloxy group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Benzaldehyde: The parent compound with a simpler structure.
4-Hydroxybenzaldehyde: A precursor in the synthesis of (4-formylphenyl) 2,2-dimethylpropanoate.
4-(Methoxy)benzaldehyde: Another derivative with a methoxy group instead of a pivaloyloxy group.
Uniqueness: this compound is unique due to the presence of the pivaloyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
95592-67-9 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-formylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 |
InChI Key |
MQMLDVBCIFRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.